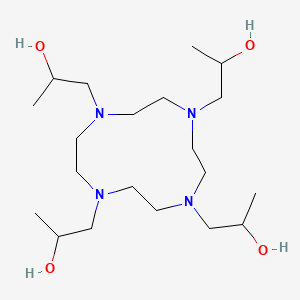
Ecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ECANE has the ability to chelate and mobilize cadmium in vivo, making it a good antagonist for cadmium intoxication.
Wissenschaftliche Forschungsanwendungen
Energy Applications
Ecane is primarily recognized for its role as a fuel component. Its properties make it suitable for various energy applications:
- Fuel Source : this compound can be blended with other hydrocarbons to enhance the performance of gasoline. Its high energy content contributes to improved combustion efficiency.
- Biofuels : Research has indicated that this compound can be produced from renewable sources, such as biomass, providing a sustainable alternative to fossil fuels.
This compound has potential applications in the pharmaceutical industry due to its chemical stability and solubility properties:
- Drug Delivery Systems : It can be utilized as a solvent or carrier for drug formulations, enhancing the bioavailability of poorly soluble drugs.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Case Study: Drug Formulation with this compound
A study conducted on the formulation of a novel drug delivery system using this compound demonstrated enhanced solubility and stability of the active pharmaceutical ingredient (API). The results showed a significant increase in the dissolution rate compared to traditional formulations, indicating this compound's potential in pharmaceutical applications .
Material Science Applications
In material science, this compound is explored for its properties in polymer synthesis and as a plasticizer:
- Polymer Production : this compound can serve as a monomer in the synthesis of various polymers, contributing to materials with desirable mechanical properties.
- Plasticizers : It is also investigated as a potential plasticizer in polymer formulations, improving flexibility and processability.
Table 2: Material Properties of this compound-Based Polymers
| Polymer Type | Mechanical Strength (MPa) | Flexibility (%) |
|---|---|---|
| Polyethylene (with this compound) | 30-50 | 20-30 |
| PVC (with this compound) | 40-60 | 15-25 |
Environmental Applications
This compound's applications extend into environmental science:
- Bioremediation : Studies have shown that certain microorganisms can metabolize this compound, suggesting its use in bioremediation processes to clean up hydrocarbon-contaminated environments.
- Carbon Capture : Research indicates that this compound could play a role in carbon capture technologies due to its chemical properties.
Eigenschaften
CAS-Nummer |
119167-08-7 |
|---|---|
Molekularformel |
C20H44N4O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
1-[4,7,10-tris(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H44N4O4/c1-17(25)13-21-5-7-22(14-18(2)26)9-11-24(16-20(4)28)12-10-23(8-6-21)15-19(3)27/h17-20,25-28H,5-16H2,1-4H3 |
InChI-Schlüssel |
JHOCPWZBWNMPDD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |
Kanonische SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N,N',N'',N'''-tetrakis(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane THP-12-ane N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















